

# Application Notes and Protocols: FITC-DQMD-FMK Assay for Quantifying Apoptosis

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## Compound of Interest

Compound Name: *Fitc-DQMD-FMK*

Cat. No.: *B1574901*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle of the Assay

The activation of a family of cysteine proteases, known as caspases, is a fundamental event in the process of apoptosis, or programmed cell death.<sup>[1][2]</sup> Among these, Caspase-3 is considered a key executioner caspase, responsible for cleaving a multitude of cellular proteins, leading to the systematic disassembly of the cell. The detection of active Caspase-3 is, therefore, a widely accepted hallmark of apoptosis.

The **FITC-DQMD-FMK** assay is a sensitive and specific method for detecting active caspases in living cells.<sup>[3]</sup> This assay employs a cell-permeable probe consisting of three key components:

- FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for detection by fluorescence microscopy, flow cytometry, or a microplate reader.
- DQMD (Asp-Gln-Met-Asp): A tetrapeptide sequence that is a variation of the canonical Caspase-3 recognition motif, DEVD (Asp-Glu-Val-Asp).<sup>[4][5]</sup> While DEVD is the optimal sequence, other variations are recognized and cleaved by effector caspases.<sup>[4]</sup> This sequence guides the probe to the active site of the target caspase.
- FMK (Fluoromethylketone): A reactive group that forms a covalent, irreversible bond with the cysteine residue in the active site of the caspase.<sup>[3]</sup>

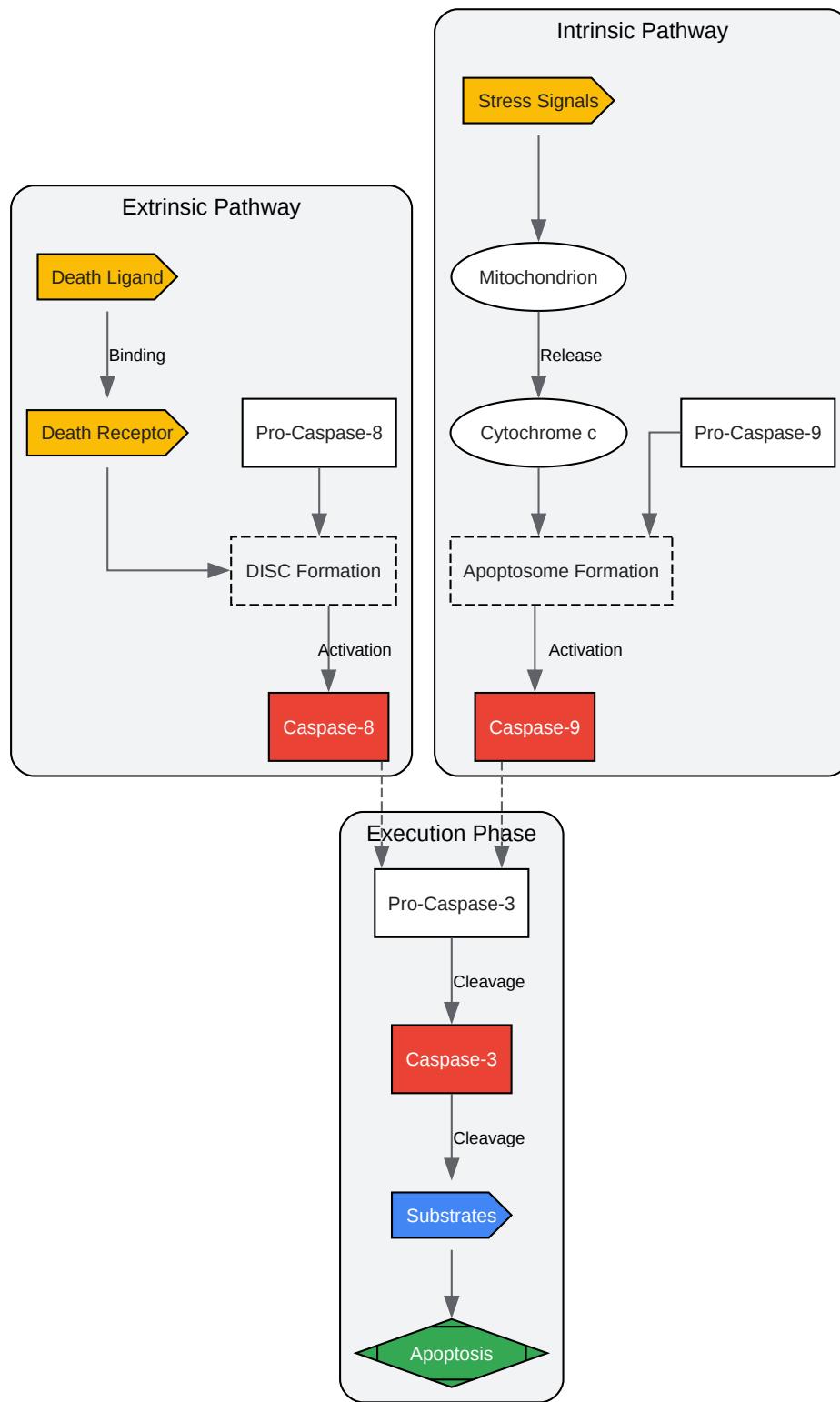
Mechanism of Action: The non-toxic, cell-permeable **FITC-DQMD-FMK** probe readily diffuses into cells. In apoptotic cells where caspases are active, the probe's peptide sequence (DQMD) binds to the enzyme's active site.<sup>[3]</sup> The FMK group then forms an irreversible covalent bond with the caspase.<sup>[3]</sup> This action permanently attaches the fluorescent FITC molecule to the active enzyme. Unbound probe is washed away, and the resulting fluorescence intensity within the cell is directly proportional to the amount of active caspase, providing a clear marker for cells undergoing apoptosis.<sup>[6][7]</sup> This method is robust, allowing for the quantification of apoptotic cells and the study of apoptosis kinetics.<sup>[8]</sup>

## Visualizations

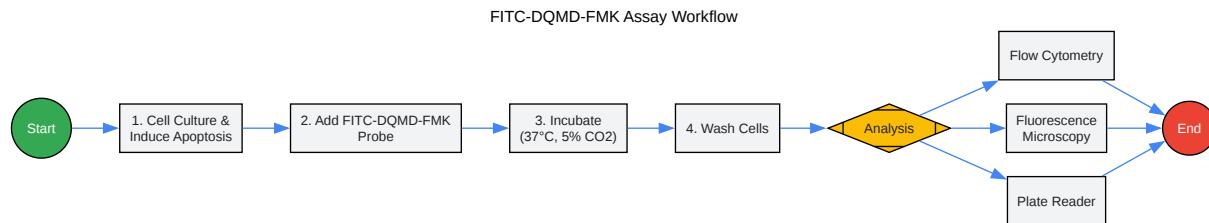
Apoptosis is triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like Caspase-3.<sup>[9][10]</sup>

- Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF- $\alpha$ ) to their corresponding death receptors on the cell surface.<sup>[11]</sup> This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where Caspase-8 is activated.<sup>[11]</sup>
- Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.<sup>[11]</sup> This leads to the release of cytochrome c from the mitochondria.<sup>[10]</sup> In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome.<sup>[10]</sup>
- Execution Phase: Activated initiator caspases (Caspase-8 and Caspase-9) then cleave and activate the executioner pro-caspase-3.<sup>[2][12]</sup> Active Caspase-3 proceeds to cleave critical cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.

## Caspase Activation Pathways in Apoptosis

[Click to download full resolution via product page](#)**Caption:** Caspase activation pathways leading to apoptosis.

The general workflow for the **FITC-DQMD-FMK** assay is straightforward and can be adapted for analysis by flow cytometry, fluorescence microscopy, or plate reader.

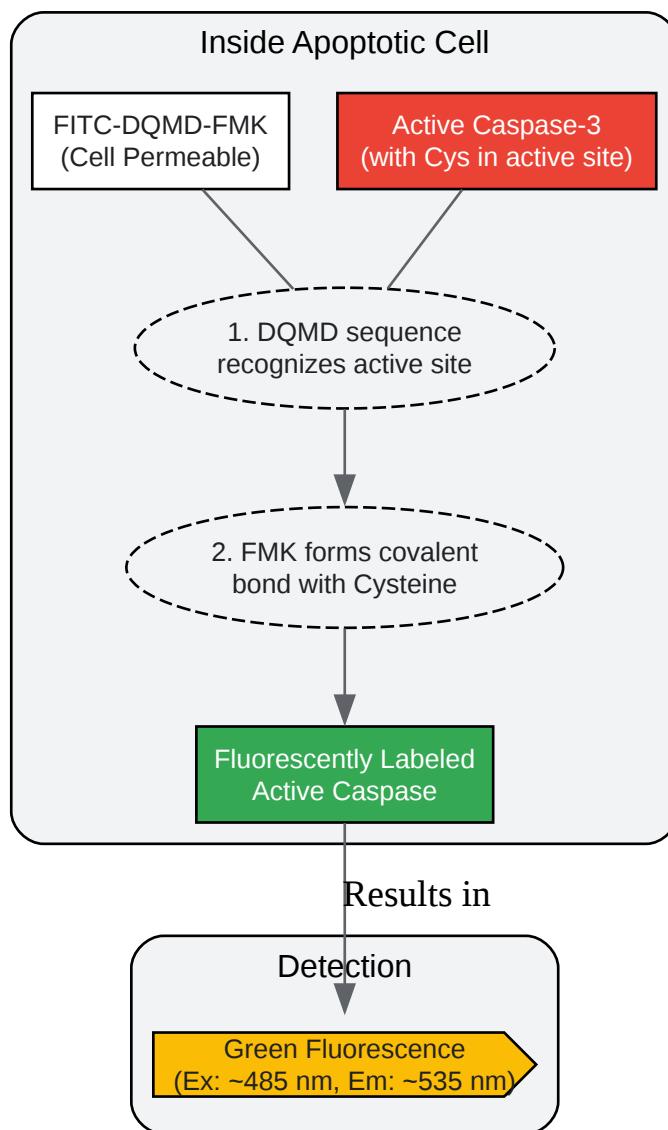


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**Caption:** General experimental workflow for the **FITC-DQMD-FMK** assay.

This diagram illustrates the logical relationship of how the **FITC-DQMD-FMK** probe specifically labels active caspases.

## Mechanism of FITC-DQMD-FMK Probe

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**Caption:** Mechanism of irreversible binding and fluorescence labeling.

## Detailed Experimental Protocols

Note: These protocols are adapted from standard procedures for similar FITC-labeled caspase inhibitors (e.g., FITC-DEVD-FMK) and should be optimized for your specific cell type and experimental conditions.[\[6\]](#)[\[13\]](#)[\[14\]](#)

- **FITC-DQMD-FMK Stock Solution:** Prepare a 2-5 mM stock solution in anhydrous DMSO.[\[13\]](#) For a vial containing 100 µg (assuming MW ~1000 g/mol ), adding 20-50 µL of DMSO would yield a 10-4 mM solution. Store in small aliquots at -20°C, protected from light and moisture.
- Wash Buffer: 1X Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
- Control Inhibitor (Optional): A pan-caspase inhibitor like Z-VAD-FMK can be used as a negative control to demonstrate the specificity of the FITC probe.[\[14\]](#)[\[15\]](#)
- Induce Apoptosis: Seed cells at a density of  $1 \times 10^6$  cells/mL. Treat cells with the desired apoptotic stimulus for the appropriate duration. Concurrently, maintain an untreated control cell culture.[\[6\]](#)
- Negative Control (Optional): To an aliquot of induced cells, add a pan-caspase inhibitor (e.g., Z-VAD-FMK at a final concentration of 20 µM) and incubate for 15-30 minutes prior to adding the FITC probe. This will inhibit caspase activity and should result in a low fluorescence signal.[\[14\]](#)
- Labeling: Aliquot 300 µL of the cell suspension into flow cytometry tubes for each condition (untreated, treated, treated + control inhibitor).[\[6\]](#)
- Add Probe: Add the **FITC-DQMD-FMK** stock solution to each tube to achieve a final concentration of 5-10 µM (e.g., add 1 µL of a 3 mM stock to 300 µL of cells for a 10 µM final concentration). Mix gently.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator, protected from light.[\[6\]](#)[\[13\]](#)
- Washing: Centrifuge the cells at 300-400 x g (approx. 3000 rpm) for 5 minutes.[\[6\]](#) Discard the supernatant.
- Resuspend: Resuspend the cell pellet in 0.5 mL of Wash Buffer. Centrifuge again. Repeat this wash step once more to ensure removal of unbound probe.[\[6\]](#)
- Analysis: Resuspend the final cell pellet in 300-500 µL of Wash Buffer. Keep samples on ice and protected from light. Analyze by flow cytometry, typically using the FL1 channel (FITC).

[\[14\]](#)

- Induce Apoptosis: Seed cells on glass coverslips or in chamber slides. Grow to the desired confluence and induce apoptosis as described above.
- Labeling: Remove the culture medium and add fresh medium containing the **FITC-DQMD-FMK** probe at a final concentration of 5-10  $\mu$ M.
- Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator, protected from light.
- Washing: Carefully remove the labeling medium. Gently wash the cells twice with 1 mL of Wash Buffer.
- Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature if desired, followed by washing with PBS. However, for live-cell imaging, skip this step.
- Mounting: Mount the coverslip onto a microscope slide using a mounting medium (with DAPI for nuclear counterstaining, if desired).
- Analysis: Observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation ~485 nm, Emission ~535 nm).[\[15\]](#) Apoptotic cells will exhibit bright green fluorescence.

## Data Presentation

Quantitative data obtained from FITC-caspase inhibitor assays are typically presented as the percentage of fluorescently-positive cells or as a change in mean fluorescence intensity (MFI). The following tables provide representative data from hypothetical experiments.

Table 1: Flow Cytometry Analysis of Apoptosis (Data is representative and will vary by cell type and stimulus)

Treatment Group	Duration (hours)	% FITC-Positive Cells (Apoptotic)	Mean Fluorescence Intensity (MFI)
Untreated Control	24	3.5%	150
Drug X (10 µM)	12	25.8%	850
Drug X (10 µM)	24	65.2%	2100
Drug X + Z-VAD-FMK	24	5.1%	180
Staurosporine (1 µM)	6	88.9%	3500

Table 2: Microplate Reader Analysis of Apoptosis (Data is representative and will vary by cell type and stimulus)

Treatment Group	Concentration	Relative Fluorescence Units (RFU) at 4 hours
Untreated Control	-	1,250
Compound Y	1 µM	3,400
Compound Y	10 µM	11,500
Compound Y	100 µM	25,800
Positive Control (Etoposide)	50 µM	22,100

## Application Notes

- Specificity: While the DQMD sequence is designed for effector caspases like Caspase-3/7, there can be some overlap in substrate specificity among caspases.[\[16\]](#) For definitive identification, consider using additional methods like Western blotting for cleaved Caspase-3.
- Multiplexing: The **FITC-DQMD-FMK** assay can be combined with other apoptotic markers for a more comprehensive analysis.[\[8\]](#) For example, it can be used with markers of membrane integrity like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (FITC-positive, PI-negative) and late apoptotic/necrotic cells (FITC-positive, PI-positive).[\[17\]](#)

- Time Course: Caspase activation is a transient event. It is crucial to perform a time-course experiment to determine the optimal time point for measuring apoptosis in your specific model system.
- Controls are Critical: Always include an untreated (negative) control and a known apoptosis inducer (positive) control. Using a pan-caspase inhibitor like Z-VAD-FMK can confirm that the observed fluorescence is caspase-dependent.[[18](#)]
- Photostability: FITC is susceptible to photobleaching. Minimize light exposure during incubation and analysis steps. Use anti-fade mounting media for microscopy.

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